![molecular formula C9H8BrFO3 B6315319 5-Bromo-3-ethoxy-2-fluorobenzoic acid CAS No. 1801516-14-2](/img/structure/B6315319.png)
5-Bromo-3-ethoxy-2-fluorobenzoic acid
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Description
5-Bromo-3-ethoxy-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1801516-14-2 . It has a molecular weight of 263.06 . The compound is solid at room temperature and should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO3/c1-2-14-7-4-5 (10)3-6 (8 (7)11)9 (12)13/h3-4H,2H2,1H3, (H,12,13) and the InChI Key is VOBVVMUBIZLNDT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position
Mode of Action
The mode of action of 5-Bromo-3-ethoxy-2-fluorobenzoic acid is likely to involve interactions at the benzylic position. This could involve free radical bromination, nucleophilic substitution, or oxidation . The exact mechanism would depend on the specific biochemical context and the presence of other reactants.
Biochemical Pathways
Reactions at the benzylic position can lead to various downstream effects, potentially affecting multiple biochemical pathways
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other reactants, and the specific biochemical context. For instance, the rate of reactions at the benzylic position can be influenced by the presence of other reactants .
properties
IUPAC Name |
5-bromo-3-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVVMUBIZLNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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